5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its derivatives involves several key steps that contribute to its structure and potential biological activities. Studies have shown the synthesis of derivatives of 5-substituted thiazolidine-2,4-diones to evaluate their hypoglycemic and hypolipidemic activities, indicating the significance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982). Another approach involves the synthesis and characterization of thiazolidine-2,4-dione derivatives through IR and H-NMR spectral analysis, highlighting their antibacterial and antifungal activities (Rajput et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and MS spectroscopy. The crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction data, providing insights into the compound's stereochemistry and its potential interactions with biological targets (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes its ability to undergo various chemical transformations, such as N-alkylation and O-alkylation, under specific conditions. These reactions are crucial for the synthesis of bioactive multitargeting agents, demonstrating the compound's versatility in medicinal chemistry (Marc et al., 2021).
Physical Properties Analysis
The physical properties of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are important for understanding their behavior in biological systems and potential applications. These properties are often determined through comprehensive physicochemical characterization methods.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and functional group transformations, are critical for its biological activities. The thiazolidine-2,4-dione core is known for its ability to bind to a variety of protein targets, making these compounds valuable in the development of therapeutic agents. Studies focusing on modifications of the thiazolidine-2,4-dione structure have shown significant impacts on its biological activities, illustrating the importance of chemical properties in drug design and discovery.
For more comprehensive insights into 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and related compounds, the following references provide detailed information across synthesis, molecular structure, chemical reactions, and properties:
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity: Sohda et al. (1982) found that 5-(4-oxybenzyl) benzylthiazolidine-2,4-dione (ADD-3878) exhibits promising hypoglycemic and hypolipidemic activity, with specific derivatives showing favorable properties (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
Anticancer Potential: Rodrigues et al. (2018) demonstrated that a derivative, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, showed genotoxic activity against NCI-H292 lung cancer cells, suggesting its potential as targeted therapy for lung cancer (Rodrigues et al., 2018).
Oral Hypoglycemic Activity: Kawale et al. (2020) noted that sulphonyl linked thiazolidine-2,4-diones show promising oral hypoglycemic activity, indicating potential as diabetes treatments (Kawale, Nade, Deshmukh, & Dumbare, 2020).
Antibacterial and Antifungal Activity: Rajput et al. (2011) found that novel 5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with weak antifungal activity (Rajput, Sisodia, Badwaik, Thakur, & Nagori, 2011).
Potential as Antihistamines: Popov-Pergal et al. (2005) observed that 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones show potential as antihistamines due to their low toxicity and high pharmacological activity (Popov-Pergal, Pergal, Csanádi, & Djoković, 2005).
Bioactive Multitargeting Agents: Marc et al. (2021) synthesized N-alkylated derivatives of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4‑dione in an alkaline environment, offering potential for bioactive multitargeting agents (Marc, Stana, Pîrnău, Vlase, Oniga, & Oniga, 2021).
Cytotoxic Activity: Tran et al. (2018) studied diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones and found no significant cytotoxic activity against MCF-7 cells (Tran, Nguyen, Nguyen, Nguyen, Vo, & Nguyend, 2018).
Insulin Sensitization Mechanisms: Gutiérrez-Hernández et al. (2019) reported that benzimidazole-thiazolidinedione hybrids show antidiabetic action linked to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Intermediate Drug Synthesis: Shouman et al. (2021) utilized a microtube reactor system for efficient synthesis of (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediate drug (Shouman, El‑Shazly, Elkady, Sabry, Kamogawa, Nonaka, Sasaki, & Kawahara, 2021).
Antimicrobial Activity: Stana et al. (2014) showed that new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones have promising antimicrobial activity against various bacteria and fungi (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).
Safety And Hazards
The safety information for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
CAS RN |
74772-78-4 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U-90441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-90441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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